1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is an intricate chemical compound that boasts a multifaceted structure, giving it a wide array of potential applications in scientific research. Its unique arrangement of functional groups makes it a subject of interest for chemists exploring novel reaction mechanisms and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves a multistep process:
Formation of 1,3,4-Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with appropriate acyl hydrazines.
Methylation: Introduction of the dimethyl groups to the pyrazole ring using methylating agents such as methyl iodide in the presence of a base.
Attachment of the 4-(Methylsulfanyl)phenyl Group: This involves coupling reactions, potentially using Suzuki or Stille coupling conditions.
Final Amidation: The carboxamide group can be introduced via coupling of the carboxylic acid derivative with an amine.
Industrial Production Methods:
Industrial production methods would focus on scaling up these synthetic routes while optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions:
1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes a variety of chemical reactions including:
Oxidation: Can oxidize the sulfur group to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the pyrazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction.
Substituted pyrazoles or oxadiazoles: from substitution reactions.
Scientific Research Applications
Chemistry: Its unique structure makes it a valuable molecule for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential use as a biological probe to study enzyme interactions due to its distinctive functional groups.
Medicine: May exhibit pharmacological properties worth investigating for drug development, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Could serve as an intermediate in the synthesis of more complex molecules or materials with specific desirable properties.
Mechanism of Action
The mechanism by which 1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its various functional groups can interact with active sites, potentially inhibiting or modifying enzymatic activity. The pyrazole and oxadiazole rings might play key roles in binding affinity and specificity.
Comparison with Similar Compounds
1,3-dimethyl-1H-pyrazole-5-carboxamide
N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness:
What sets 1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide apart is the presence of both the 1,3,4-oxadiazole ring and the 1H-pyrazole ring, coupled with the 4-(methylsulfanyl)phenylmethyl group. This combination gives it distinctive reactivity and potential for diverse applications that similar compounds might not possess.
This compound’s versatility makes it a compelling candidate for further research and application across multiple scientific disciplines.
Properties
IUPAC Name |
2,5-dimethyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-10-8-13(21(2)20-10)15(22)17-16-19-18-14(23-16)9-11-4-6-12(24-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIYWSXIXVTTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.